molecular formula C28H19ClN2O3 B10875861 N-[4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]-2-methoxybenzamide

N-[4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]-2-methoxybenzamide

Cat. No.: B10875861
M. Wt: 466.9 g/mol
InChI Key: JSJKNQHGUIDZJG-UHFFFAOYSA-N
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Description

N~1~-[4-(4-CHLOROPHENYL)-3-CYANO-4H-BENZO[H]CHROMEN-2-YL]-2-METHOXYBENZAMIDE is a complex organic compound that belongs to the class of benzo[h]chromenes This compound is characterized by the presence of a chlorophenyl group, a cyano group, and a methoxybenzamide group

Preparation Methods

The synthesis of N1-[4-(4-CHLOROPHENYL)-3-CYANO-4H-BENZO[H]CHROMEN-2-YL]-2-METHOXYBENZAMIDE involves multiple steps. The synthetic route typically starts with the preparation of the benzo[h]chromene core, followed by the introduction of the chlorophenyl and cyano groups. The final step involves the attachment of the methoxybenzamide group. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Chemical Reactions Analysis

N~1~-[4-(4-CHLOROPHENYL)-3-CYANO-4H-BENZO[H]CHROMEN-2-YL]-2-METHOXYBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group.

    Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N~1~-[4-(4-CHLOROPHENYL)-3-CYANO-4H-BENZO[H]CHROMEN-2-YL]-2-METHOXYBENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Material Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

    Biology: It is studied for its potential effects on various biological pathways and its ability to interact with specific proteins and enzymes.

Mechanism of Action

The mechanism of action of N1-[4-(4-CHLOROPHENYL)-3-CYANO-4H-BENZO[H]CHROMEN-2-YL]-2-METHOXYBENZAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of critical biological pathways, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

N~1~-[4-(4-CHLOROPHENYL)-3-CYANO-4H-BENZO[H]CHROMEN-2-YL]-2-METHOXYBENZAMIDE can be compared with other similar compounds such as:

N~1~-[4-(4-CHLOROPHENYL)-3-CYANO-4H-BENZO[H]CHROMEN-2-YL]-2-METHOXYBENZAMIDE stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C28H19ClN2O3

Molecular Weight

466.9 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]-2-methoxybenzamide

InChI

InChI=1S/C28H19ClN2O3/c1-33-24-9-5-4-8-21(24)27(32)31-28-23(16-30)25(18-10-13-19(29)14-11-18)22-15-12-17-6-2-3-7-20(17)26(22)34-28/h2-15,25H,1H3,(H,31,32)

InChI Key

JSJKNQHGUIDZJG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=C(C(C3=C(O2)C4=CC=CC=C4C=C3)C5=CC=C(C=C5)Cl)C#N

Origin of Product

United States

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